7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
7-hydroxy-6-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-12-5-4-8-21(10-12)11-14-9-17-15-6-3-7-16(15)20(23)24-19(17)13(2)18(14)22/h9,12,22H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSMDJNSUOXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine under basic conditions. The reaction is usually carried out in a solvent like acetone with anhydrous potassium carbonate as the base at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .
Scientific Research Applications
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights critical differences between the target compound and its analogues:
Biological Activity
7-Hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 313.41 g/mol. The structure features a cyclopenta[c]chromene backbone, which is known for its diverse biological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving derivatives of chromene have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7-Hydroxy Compound | MCF-7 (Breast Cancer) | 5.36 ± 0.12 |
| 7-Hydroxy Compound | HepG2 (Liver Cancer) | 9.94 ± 0.15 |
| Doxorubicin (Control) | MCF-7 | 0.59 ± 0.04 |
| Doxorubicin (Control) | HepG2 | 0.72 ± 0.08 |
These results suggest that the compound may be more effective against breast cancer cells compared to liver cancer cells .
The mechanism by which this compound exerts its biological effects remains an area of active research. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies
- Study on Antitumor Effects : A study evaluated the cytotoxicity of several chromene derivatives, including the target compound, against human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast cancer cells .
- Mechanistic Insights : Further investigations into the binding affinity of the compound to various receptors have shown promising results in modulating signaling pathways associated with cancer progression .
Q & A
Basic: What methodologies are recommended for structural elucidation of this compound?
To determine the molecular structure, employ multi-spectroscopic analysis :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton and carbon environments, focusing on the chromenone core and methylpiperidine substituent .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., hydroxyl, ketone) via characteristic absorption bands .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the fused cyclopenta[c]chromenone system .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Basic: What synthetic routes are feasible for initial preparation?
The compound can be synthesized via multicomponent condensation reactions :
- Stepwise Cyclization : React substituted coumarin derivatives with 3-methylpiperidine-containing aldehydes under acidic catalysis (e.g., H₂SO₄ or p-TsOH) to form the chromenone backbone .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yield by optimizing temperature (80–120°C) and solvent systems (e.g., ethanol/DMF mixtures) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Advanced: How can synthesis yields be optimized given steric hindrance from the methylpiperidine group?
Address steric challenges through:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity during cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates .
- Protecting Groups : Temporarily mask the hydroxyl group (e.g., using acetyl or TBS protection) to reduce side reactions .
Advanced: How to resolve contradictions in reported cytotoxicity data across cell lines?
- Dose-Response Profiling : Conduct assays (MTT or SRB) across a broad concentration range (nM to μM) to identify IC₅₀ variability .
- Mechanistic Studies : Compare apoptosis induction (via flow cytometry) versus necrosis (LDH release) in sensitive vs. resistant cell lines .
- Molecular Docking : Model interactions with targets like topoisomerase II or tubulin to explain cell-type-specific effects .
Advanced: What experimental designs assess environmental fate and ecotoxicological risks?
Adopt a tiered approach from Project INCHEMBIOL :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in soil/water .
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna) to measure bioaccumulation factors (BCF) .
- QSAR Modeling : Predict environmental partitioning (log Kow) and toxicity endpoints (e.g., LC₅₀ for fish) .
Advanced: How to investigate molecular interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kd) to purified enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- CRISPR-Cas9 Knockouts : Validate target relevance by silencing putative pathways (e.g., NF-κB) in cellular models .
Advanced: How do structural modifications influence bioactivity?
- SAR Studies : Synthesize analogs with variations in:
- Methylpiperidine substituent : Replace with other amines (e.g., pyrrolidine) to modulate lipophilicity .
- Chromenone core : Introduce halogenation (e.g., Cl, F) at C-6 or C-7 to enhance cytotoxicity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties with activity trends .
Advanced: What analytical methods quantify the compound in complex matrices?
- HPLC-DAD/UV : Optimize a C18 column (5 μm, 250 mm) with mobile phase (acetonitrile/0.1% formic acid) for retention time reproducibility .
- LC-MS/MS : Employ MRM transitions for sensitive detection in biological samples (LOQ < 1 ng/mL) .
- Standard Addition : Validate recovery rates (85–115%) in plasma or environmental samples to account for matrix effects .
Advanced: How to evaluate stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C).
- Oxidative stress (3% H₂O₂).
- Photolysis (ICH Q1B guidelines) .
- Kinetic Analysis : Monitor degradation via Arrhenius plots to predict shelf-life .
Advanced: Can synergistic effects with other therapeutics be systematically explored?
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or anticancer agents .
- Transcriptomics : Profile gene expression (RNA-seq) in treated cells to identify synergistic pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
